

Cost-effectiveness analysis of Artekin for malaria treatment

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Compound of Interest

Compound Name: Artekin

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Artekin for Malaria: A Cost-Effectiveness Comparison

A comprehensive analysis for researchers and drug development professionals.

The global effort to combat malaria hinges on the availability of effective and affordable treatment options. **Artekin**, a fixed-dose combination of dihydroartemisinin and piperaquine (DHA-PQP), has emerged as a significant artemisinin-based combination therapy (ACT). This guide provides a detailed cost-effectiveness analysis of **Artekin** compared to other leading malaria treatments, supported by clinical trial data and economic evaluations.

Executive Summary

Clinical evidence demonstrates that **Artekin** offers high cure rates and a favorable safety profile for the treatment of uncomplicated *Plasmodium falciparum* and *Plasmodium vivax* malaria.^{[1][2][3]} Economic analyses of its active components, DHA-PQP, suggest that it is a cost-effective, and in some scenarios, a cost-saving alternative to other widely used ACTs, such as artemether-lumefantrine (AL).^{[4][5]} The longer post-treatment prophylactic effect of piperaquine contributes significantly to its cost-effectiveness by reducing the incidence of new infections.

Comparative Efficacy and Safety

Multiple clinical trials have evaluated the performance of **Artekin** and its active ingredients (DHA-PQP) against other standard malaria therapies. The data consistently show high efficacy and a good safety profile.

Table 1: Comparative Efficacy of **Artekin** (DHA-PQP) vs. Other ACTs

| Treatment Group | Study Population | Day 28 Cure Rate (PCR-corrected) | Parasite Clearance Time (Mean) | Reference |
|----------------------------------|-----------------------------|----------------------------------|--------------------------------|-----------|
| Artekin (DHA-PQP) | Rwandan Children | 95.2% | Faster than AQ+SP | [1] |
| Amodiaquine + Artesunate (AQ+AS) | Rwandan Children | 92.0% | Faster than AQ+SP | [1] |
| Amodiaquine + SP (AQ+SP) | Rwandan Children | 84.7% | - | [1] |
| Artekin (DHA-PQP) | Cambodian Children & Adults | 96.9% | < 72 hours | [2] |
| DHA-PQP | Peruvian Patients | 97.7% | 32.0 hours | [6] |
| Mefloquine + Artesunate (MAS3) | Peruvian Patients | 99.2% | 35.5 hours | [6] |

Table 2: Safety Profile - Adverse Events

| Treatment Group | Key Findings on Adverse Events | Reference |
|-------------------------------------|---|-----------|
| Artekin (DHA-PQP) | Frequency of adverse events was significantly lower than in combinations containing amodiaquine. ^[1] Well-tolerated in children and adults. ^[7] | [1][7] |
| Amodiaquine-containing combinations | Higher frequency of adverse events compared to DHA-PQP. ^[1] ^[1] | |

Cost-Effectiveness Analysis

Economic evaluations have modeled the cost-effectiveness of DHA-PQP, the active component of **Artekin**, in various settings. These analyses typically consider the cost of the drug, administration, and the savings from averted treatments for subsequent malaria episodes.

Table 3: Cost-Effectiveness of Dihydroartemisinin-Piperaquine (DHA-PQP) vs. Artemether-Lumefantrine (AL)

| Parameter | DHA-PQP | Artemether-Lumefantrine (AL) | Key Findings | Reference |
|-----------------------------------|--|--|--|---|
| Incremental Cost per DALY Averted | - | - | DHA-PQP is highly cost-effective with an ICER of US\$12.40 per DALY averted compared to AL in a Tanzanian study. [5] | |
| Cost Savings per Child (1 year) | - | - | First-line treatment with DHA-PQP saved an average of \$0.96 per child over one year compared to AL. [4] | [4] |
| Cost-Saving Threshold | < \$1.23 per course | - | DHA-PQP remained cost-saving over AL for any price below \$1.23 per course of treatment in a multi-center African trial. [4] | [4] |
| General Assessment | Often cited as a "cheaper" or "inexpensive" ACT. [2] [8] | Standard of care, but can be more expensive. [9] | DHA-PQP is superior to AL from both clinical and economic perspectives for uncomplicated P. | [2] [4] [8] [9] |

falciparum
malaria in young
children.[\[4\]](#)

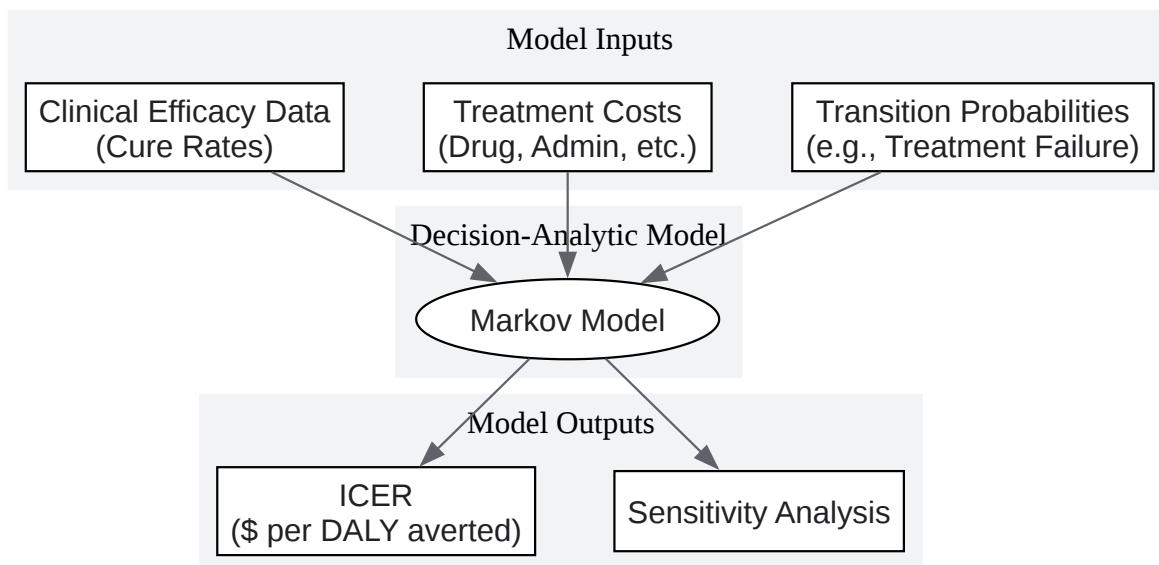
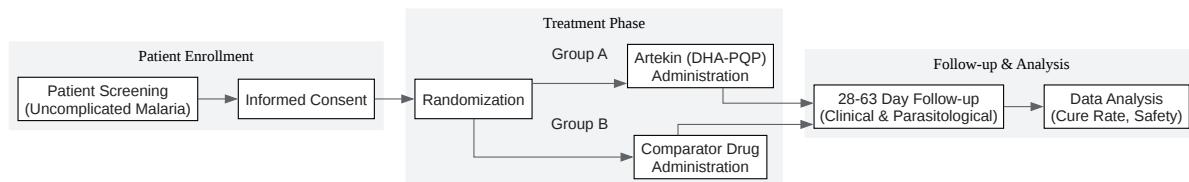
Experimental Protocols

The clinical and economic data presented are based on rigorous experimental methodologies.

Clinical Trial Methodology (Representative)

A randomized, open-label, controlled trial is a common design for comparing the efficacy and safety of antimalarial drugs.

- Patient Recruitment: Patients with confirmed uncomplicated *P. falciparum* or *P. vivax* malaria, meeting specific inclusion and exclusion criteria (e.g., age, parasite density), are enrolled.
- Randomization: Participants are randomly assigned to receive either **Artekin** (DHA-PQP) or a comparator drug (e.g., AQ+AS, AL).
- Treatment Administration: Drug administration is supervised to ensure compliance. Dosing is typically based on age or weight.
- Follow-up: Patients are followed for a period of 28 to 63 days. Clinical and parasitological assessments are conducted at scheduled intervals to monitor for treatment failure and adverse events.
- Outcome Measures: The primary outcome is typically the polymerase chain reaction (PCR)-corrected cure rate at the end of the follow-up period. Secondary outcomes include parasite and fever clearance times, and the incidence and severity of adverse events.



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